An In-depth Technical Guide to Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: A Key Building Block for Next-Generation Therapeutics
An In-depth Technical Guide to Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate: A Key Building Block for Next-Generation Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The unique three-dimensional architecture of spirocyclic scaffolds has positioned them as privileged structures in modern medicinal chemistry. Their inherent rigidity and defined exit vectors offer a powerful platform for the design of novel therapeutics with enhanced potency and selectivity. This guide provides a comprehensive technical overview of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, a key building block increasingly utilized in the synthesis of advanced therapeutic agents, particularly in the burgeoning field of targeted protein degradation. We will delve into its chemical properties, a plausible synthetic pathway, its stability and reactivity, and its emerging applications, with a focus on its role in the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery
The quest for novel drug candidates with improved pharmacological profiles has led to an exploration of chemical space beyond traditional flat, aromatic structures. Spirocyclic compounds, characterized by two rings sharing a single atom, have emerged as a compelling class of molecules in this endeavor.[1] The rigid nature of the spirocyclic core reduces the conformational entropy upon binding to a biological target, which can translate to higher binding affinity and selectivity.[2]
The 1-oxa-4,9-diazaspiro[5.5]undecane core, in particular, has garnered significant attention. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain.[3] This highlights the versatility of this spirocyclic system in presenting functional groups in a well-defined spatial orientation to interact with complex biological targets.
This guide focuses on a key derivative of this family, Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate. Its designation as a "Protein Degrader Building Block" underscores its importance in the synthesis of PROTACs, a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[4]
Core Chemical Properties
A thorough understanding of the fundamental chemical properties of a building block is paramount for its effective utilization in multi-step synthetic campaigns.
| Property | Value | Source |
| CAS Number | 84243-24-3 | [4] |
| Molecular Formula | C₁₆H₂₀N₂O₄ | [4] |
| Molecular Weight | 304.346 g/mol | [4] |
| Appearance | Off-white to light beige powder or flakes (predicted) | [5] |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and dichloromethane. Moderately soluble in water. (inferred from benzyl carbamate) | [6][7] |
| Storage | Room temperature | [4] |
Synthesis and Structural Elucidation
Proposed Synthetic Pathway
The synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane core generally involves the construction of the two heterocyclic rings around a central quaternary carbon. A potential synthetic strategy is outlined below:
Caption: Proposed synthetic pathway to the target molecule.
Step-by-Step Methodology:
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Epoxidation of N-Cbz-4-piperidone: The synthesis would likely commence with the conversion of N-Cbz-4-piperidone to its corresponding epoxide. The Corey-Chaykovsky reaction, utilizing a sulfur ylide, is a standard and effective method for this transformation.[3]
-
Epoxide Ring Opening: The formed epoxide can then be subjected to a nucleophilic ring-opening reaction. An appropriate amine, such as a protected aminoethanol derivative, would be employed to introduce the necessary atoms for the second ring.
-
Intramolecular Cyclization: Following the ring-opening, an intramolecular cyclization would be induced to form the second ring of the spirocyclic system. This could be achieved under thermal conditions or with the aid of a suitable catalyst.
-
Oxidation: The final step would involve the oxidation of the secondary alcohol in the newly formed ring to a ketone, yielding the target molecule, Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate.
Spectral Characterization (Predicted)
Although experimental spectral data for the title compound is not publicly available, we can predict the key features based on its structural components and data from analogous compounds like N-Cbz-piperidone.[8]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (around 7.3 ppm), the benzylic protons of the Cbz group (a singlet around 5.1 ppm), and a series of multiplets in the aliphatic region corresponding to the protons of the two piperidine-like rings.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the ketone carbonyl at the 3-position (likely >200 ppm), the carbamate carbonyl of the Cbz group (around 155 ppm), aromatic signals for the benzyl group, and a number of aliphatic signals for the spirocyclic core.
-
IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the ketone carbonyl (around 1710-1730 cm⁻¹) and the carbamate carbonyl (around 1680-1700 cm⁻¹).
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₆H₂₀N₂O₄) by providing a highly accurate mass measurement of the molecular ion.
Reactivity and Stability
The reactivity of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is largely dictated by the functional groups present in its structure.
The Benzyl Carbamate (Cbz) Protecting Group
The Cbz group is a widely used protecting group for amines in organic synthesis.[9] Its stability and selective removal are key to its utility.
-
Stability: The Cbz group is generally stable to a wide range of reaction conditions, including mildly acidic and basic environments.[10] This allows for chemical modifications at other parts of the molecule without affecting the protected amine.
-
Deprotection: The most common method for the deprotection of a Cbz group is through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst).[11] This cleavage is typically clean and efficient.
Caption: General scheme for Cbz group deprotection.
Reactivity of the Spirocyclic Core
The secondary amine at the 4-position is available for further functionalization once the synthesis of the core is complete. This is a key handle for the attachment of linkers or other pharmacophoric elements in the construction of more complex molecules. The ketone at the 3-position can also be a site for further chemical modification, although this is less common in its application as a PROTAC building block.
Applications in Drug Development: A Gateway to PROTACs
The primary application of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate, as indicated by its classification as a "Protein Degrader Building Block," is in the synthesis of PROTACs.[4]
PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[12] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[13]
The spirocyclic core of Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate serves as a rigid and three-dimensional component of the linker. The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is essential for efficient protein degradation.[14]
Workflow for Incorporation into a PROTAC
The general workflow for utilizing this building block in PROTAC synthesis is as follows:
Caption: General workflow for PROTAC synthesis.
-
Cbz Deprotection: The synthesis of the PROTAC would begin with the removal of the Cbz protecting group from the spirocyclic building block to liberate the secondary amine at the 9-position.
-
Linker Attachment: A linker of desired length and composition is then attached to the newly freed amine.
-
Sequential or Convergent Coupling: The POI-binding ligand and the E3 ligase-binding ligand are then coupled to the linker. This can be done in a stepwise fashion or through a convergent approach where the two ligands are attached to the linker separately before being joined.
Conclusion and Future Outlook
Benzyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a valuable and versatile building block for the synthesis of complex, three-dimensional molecules for drug discovery. Its rigid spirocyclic core provides an excellent platform for the precise positioning of pharmacophoric groups, a key advantage in the design of potent and selective therapeutic agents. Its growing importance in the field of targeted protein degradation underscores the increasing demand for novel, structurally diverse building blocks. As the field of PROTACs and other next-generation therapeutics continues to evolve, we can expect to see the expanded use of such sophisticated spirocyclic scaffolds in the creation of innovative medicines to address a wide range of diseases.
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